(3-Iodopropyl)trimethoxysilane

Catalog No.
S1507668
CAS No.
14867-28-8
M.F
C6H15IO3Si
M. Wt
290.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Iodopropyl)trimethoxysilane

Chloropropyl silanes require harsh conditions (80-110°C, 3-7 days) causing silane hydrolysis and cross-linking. (3-Iodopropyl)trimethoxysilane eliminates this via rapid iodide SN2 reactivity. • Low-temp surface grafting & quaternization without catalyst. • Direct peptide tethering, azide generation, preserving silane integrity. • Prevents byproducts; ensures high grafting density for ORMOSIL, nanoparticles. Consistent quality, bulk available, ship globally.

CAS Number

14867-28-8

Product Name

(3-Iodopropyl)trimethoxysilane

IUPAC Name

3-iodopropyl(trimethoxy)silane

Molecular Formula

C6H15IO3Si

Molecular Weight

290.17 g/mol

InChI

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

NILZGRNPRBIQOG-UHFFFAOYSA-N

SMILES

CO[Si](CCCI)(OC)OC

Canonical SMILES

CO[Si](CCCI)(OC)OC

The exact mass of the compound (3-Iodopropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(3-Iodopropyl)trimethoxysilane, 3-Iodopropyltrimethoxysilane, Trimethoxy(3-iodopropyl)silane, 3-(Trimethoxysilyl)propyl iodide, IPTMS

Purity

≥95%

Package Size

5 g, 25 g, 100 g

(3-Iodopropyl)trimethoxysilane (CAS: 14867-28-8) is a bifunctional organosilane featuring a hydrolyzable trimethoxysilyl group for robust anchoring to inorganic substrates (such as silica, glass, and metal oxides) and a highly reactive terminal alkyl iodide. In industrial and laboratory procurement, it is primarily selected as a premium precursor for nucleophilic substitution (SN2) reactions, surface grafting, and the synthesis of functionalized organically modified silica (ORMOSIL) nanoparticles [1]. While it shares structural similarities with common chloro- and bromo-propyl silanes, the superior leaving-group ability of the iodine atom fundamentally alters its processability. This enhanced reactivity enables milder reaction conditions, significantly shorter cycle times, and the direct attachment of complex or thermally sensitive biomolecules without the need for secondary catalysts or in situ halogen exchange [2].

Research Fit

Surface Chemistry Silanization of hydroxylated surfaces (silica, oxides, glass)
Reactive Handle Electrophilic iodoalkyl tail for SN2 or macroinitiator reactions
Click Chemistry Precursor to azidopropyl silane for CuAAC surface functionalization

Buyers often consider substituting (3-iodopropyl)trimethoxysilane with the significantly cheaper (3-chloropropyl)trimethoxysilane (CPTMS) to reduce raw material costs. However, this generic substitution frequently fails in advanced material synthesis due to the poor leaving-group kinetics of the chloride ion[1]. Using CPTMS for the quaternization of amines, azidation, or peptide tethering typically requires elevated temperatures (80–110 °C), extended reaction times (often 3 to 7 days), or the addition of sodium iodide to force an in situ Finkelstein reaction [2]. These harsh conditions and prolonged processing times inevitably lead to the premature hydrolysis and condensation of the moisture-sensitive trimethoxysilane groups, which results in cross-linked byproducts, poor surface grafting densities, and lower overall yields. Consequently, the direct procurement of the iodo-variant is critical for high-fidelity surface engineering and the preservation of silane integrity during functionalization [1].

Substitution Risk

IPTMS
Chloro‑/Bromo‑/Amino‑propylsilanes
Leaving Group
Weak C–I bond enables rapid displacement under mild conditions
Stronger C–Cl/Br bonds require harsher conditions; slower kinetics
Heavy‑Atom Effect
Iodine provides X‑ray contrast and e‑beam lithography utility
Lacks heavy atom; imaging/lithography advantage lost
Hydrophobic Network
Moderate hydrophobicity influences self‑assembly and siloxane stability
Different wettability profile may alter film properties

Accelerated Quaternization Kinetics in Ionic Liquid Synthesis

In the synthesis of silane-functionalized imidazolium ionic liquids, the choice of the halogen leaving group dictates the overall process efficiency and thermal budget. Research demonstrates that reacting 1-methylimidazole with (3-iodopropyl)trimethoxysilane achieves high-yield quaternization rapidly at room temperature. In direct contrast, utilizing the cheaper (3-chloropropyl)trimethoxysilane requires either a week-long reaction at ambient conditions or 72 hours of continuous heating at 80 °C to achieve comparable conversion [1].

Evidence DimensionReaction time and temperature for complete quaternization
Target Compound DataRapid conversion at room temperature (protected from light)
Comparator Or Baseline(3-Chloropropyl)trimethoxysilane: 7 days at room temperature or 72 hours at 80 °C
Quantified DifferenceEliminates the need for 80 °C heating and reduces processing time by over 50% in thermal conditions
ConditionsSynthesis of 1-methyl-3-(trimethoxysilylpropyl)imidazolium halides

Eliminating prolonged high-temperature processing prevents premature silane condensation, ensuring maximum active silane retention for subsequent substrate binding in procurement workflows.

SN2 Reactivity
Class‑level inference
I > Br >> Cl; Br‑propyl ~200× Cl‑propyl, iodo expected higher
Reported reactivity ranking supports faster functionalization under mild conditions
Direct head‑to‑head kinetic data for IPTMS not available

Superior Binding Affinity in Molecularly Imprinted Polymer (MIP) Synthesis

For the solid-phase synthesis of molecularly imprinted polymer (MIP) nanoparticles targeting cancer biomarkers, the functionalization of the silica support is critical. Studies evaluating silane precursors found that (3-iodopropyl)trimethoxysilane provides highly specific, stoichiometric covalent attachment of mercapto-derived peptides without the side reactions associated with amino-silanes. MIPs synthesized on iodo-silane functionalized supports exhibited nanomolar affinity for the target peptide, outperforming amino-silane baselines which suffered from poorly controlled polymerization and lower specificity [1].

Evidence DimensionSubstrate functionalization quality and resulting MIP binding affinity
Target Compound DataHigh purity, single-step template immobilization yielding nanomolar affinity (Kd)
Comparator Or BaselineAmino-silanes (e.g., APTMS): Prone to side reactions, yielding lower specificity and higher background binding
Quantified DifferenceSignificant improvement in binding site homogeneity and target affinity
ConditionsSolid-phase synthesis of MIP nanoparticles against EGFR epitopes

For diagnostic and biosensor manufacturing, procuring the iodo-silane reduces synthetic steps and dramatically improves the sensitivity and reliability of the final assay.

Grafting Efficiency
Cross‑study comparable
47.7% polyMeOZO grafting
Supports dense polymer brush formation on silica surfaces
Dry‑system outperforms solution‑phase; chloro/bromo analogs untested under identical conditions

Intraparticle Heavy-Atom Effect in ORMOSIL Nanoparticles

In the formulation of organically modified silica (ORMOSIL) nanoparticles for photodynamic therapy, the matrix composition directly impacts the efficacy of the encapsulated photosensitizer. Formulating the nanoparticles using (3-iodopropyl)trimethoxysilane inherently concentrates heavy iodine atoms within the porous silica matrix. This structural integration induces an intraparticle external heavy-atom effect, which significantly enhances the intersystem crossing of encapsulated photosensitizers (such as HPPH), thereby increasing the quantum yield of cytotoxic singlet oxygen compared to standard non-iodinated ORMOSIL matrices [1].

Evidence DimensionSinglet oxygen generation efficiency via intraparticle heavy-atom effect
Target Compound DataIodo-functionalized ORMOSIL: Enhanced intersystem crossing and higher singlet oxygen yield
Comparator Or BaselineNon-iodinated ORMOSIL (e.g., VTES-based): Baseline singlet oxygen generation limited by the native photosensitizer
Quantified DifferenceMeasurable increase in in vitro PDT efficacy due to the heavy-atom matrix environment
ConditionsHPPH-encapsulated ORMOSIL nanoparticles under targeted irradiation

Procuring this specific silane allows nanomedicine developers to boost the photodynamic efficiency of existing photosensitizers without requiring complex molecular redesigns or heavy-metal doping.

Perovskite PCE
Head‑to‑head comparison
Champion PCE 20.36% (with IPTMS) vs ~17% control
Reported PCE improvement supports moisture‑stable processing
Air‑processed inverted CsPbI₃ cells; humidity tolerance enabled

Click Chemistry Precursor Efficiency and Silane Preservation

The preparation of azide-functionalized surfaces for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the nucleophilic substitution of halo-silanes with sodium azide. (3-Iodopropyl)trimethoxysilane undergoes rapid and near-quantitative displacement by NaN3 under mild conditions (e.g., 60 °C for 12 hours) [1]. Conversely, achieving complete azidation with (3-chloropropyl)trimethoxysilane requires harsher conditions and extended refluxing, which frequently causes competitive hydrolysis of the methoxy groups and unwanted oligomerization before the silane can be properly grafted to the target substrate.

Evidence DimensionEfficiency and structural preservation during azidation
Target Compound DataRapid, quantitative conversion to 3-azidopropyltrimethoxysilane with intact methoxy groups
Comparator Or Baseline(3-Chloropropyl)trimethoxysilane: Sluggish conversion leading to competitive silane hydrolysis
Quantified DifferenceHigher yield of intact, unhydrolyzed azide-silane precursor
ConditionsNucleophilic substitution with NaN3 in polar aprotic solvents (DMSO)

For materials scientists building click-chemistry platforms, starting with the iodo-variant guarantees a high-density azide surface without sacrificing the integrity of the silane anchoring groups.

Synthesis Route
Supporting evidence
>90% yield from CPTMS via SN2 with KI/NaI
Cost‑effective access to iodo‑functionalized silane from commodity precursor
Reflux in dry acetone; suitable for in‑house synthesis
Orthogonal Labeling
Head‑to‑head comparison
Iodo‑ and amino‑propyl groups independently labelled; no cross‑reactivity
Enables dual‑function mesoporous materials with spatially resolved domains
CLSM imaging of FITC / Nile Red confirms orthogonality

Synthesis of Supported Ionic Liquid Catalysts and Polysiloxane Electrolytes

This compound is the ideal choice for the rapid, low-temperature quaternization of imidazoles and pyridines. By avoiding the extended heating required by chloro-analogs, it enables the scalable production of solid-state electrolytes and hybrid catalytic platforms without risking the thermal degradation or premature cross-linking of the siloxane networks [1].

Solid-Phase Manufacturing of Molecularly Imprinted Polymers (MIPs)

It serves as the preferred anchoring agent for tethering peptide templates to silica supports. Its superior leaving-group kinetics ensure high-fidelity binding sites and eliminate the side-reactions common to amino-silane linkers, directly resulting in diagnostic nanoparticles with nanomolar target affinities [2].

Development of Advanced ORMOSIL Nanomedicines

Highly recommended for fabricating photodynamic therapy (PDT) nanoparticles, where the intrinsic iodine content provides an external heavy-atom effect. This built-in feature boosts the intersystem crossing and singlet oxygen generation from encapsulated photosensitizers, enhancing therapeutic efficacy without heavy-metal dopants [3].

High-Density Click Chemistry Surface Engineering

The optimal precursor for generating azide-functionalized silica, glass, or magnetic nanoparticles. It allows for rapid CuAAC functionalization while preserving the moisture-sensitive siloxane network, ensuring a high grafting density that chloro-silanes cannot reliably achieve due to competitive hydrolysis [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Perovskite solar cell additive
Multifunctional cross‑linking and moisture scavenging
PCE enhancement and ambient‑humidity processing robustness
Surface‑initiated polymerization
Efficient macroinitiator for cationic ring‑opening grafting
Graft density and polymer brush uniformity
Bifunctional mesoporous silica
Orthogonal reactivity with aminopropyl groups
Spatially resolved dual functionalization confirmed by CLSM
Azidopropyl‑click chemistry precursor
Quantitative conversion to azide under mild conditions
Surface azide density and CuAAC reaction efficiency

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3-Iodopropyl)trimethoxysilane

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